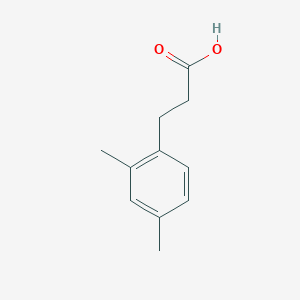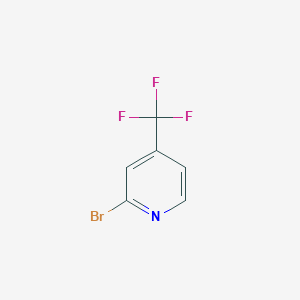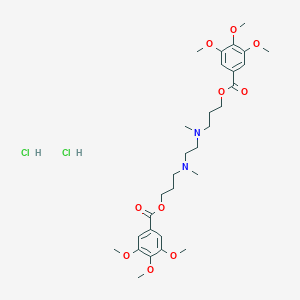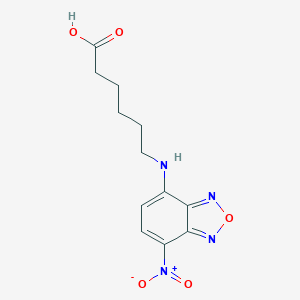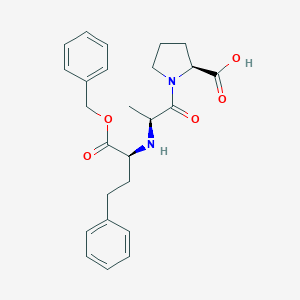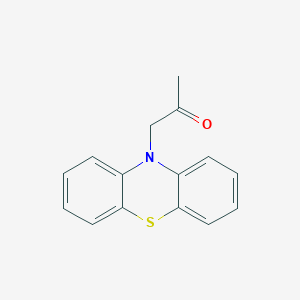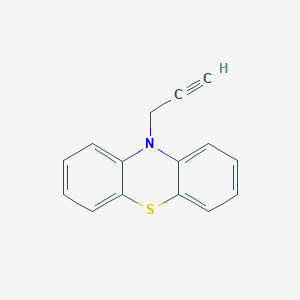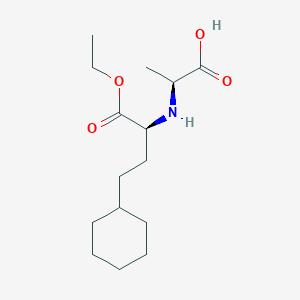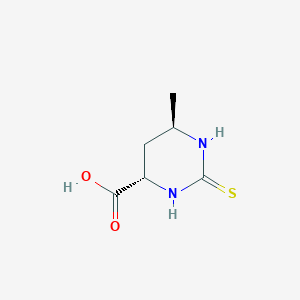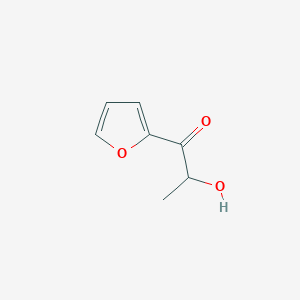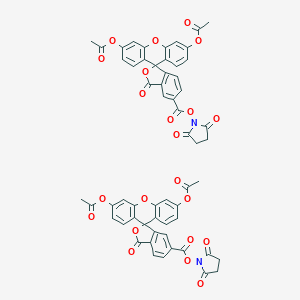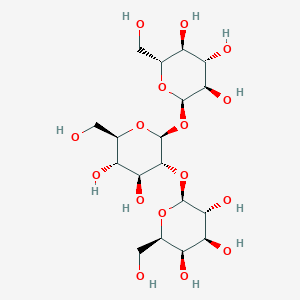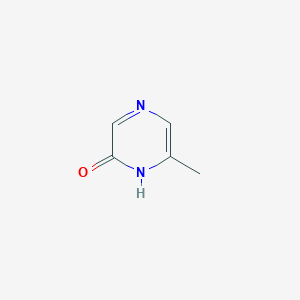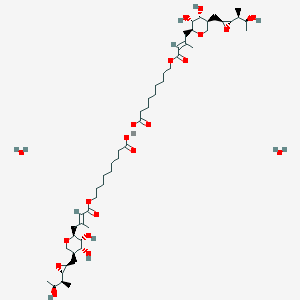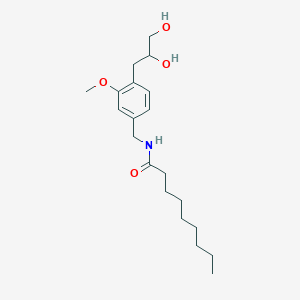
Glyceryl nonivamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl nonivamide is a synthetic compound that belongs to the capsaicinoid family. It is derived from nonivamide, which is a naturally occurring compound found in plants such as chili peppers. Glyceryl nonivamide is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and heat. In recent years, glyceryl nonivamide has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Glyceryl nonivamide exerts its effects through the activation of the Glyceryl nonivamide receptor. Upon activation, the Glyceryl nonivamide receptor leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately result in the perception of pain and heat.
Effets Biochimiques Et Physiologiques
Glyceryl nonivamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to induce the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, it has been shown to increase blood flow and stimulate the release of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using glyceryl nonivamide in lab experiments is its potency and selectivity for the Glyceryl nonivamide receptor. This allows for precise targeting of the receptor and the investigation of its role in various physiological processes. However, one limitation of using glyceryl nonivamide is its potential toxicity. It has been shown to induce cellular damage at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of glyceryl nonivamide. One area of interest is its potential use in the treatment of chronic pain. It has been shown to produce long-lasting analgesic effects, which could make it a promising candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of inflammatory disorders. It has been shown to have anti-inflammatory properties, which could make it a potential therapy for conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms of action of glyceryl nonivamide and its potential applications in other fields such as agriculture and food science.
In conclusion, glyceryl nonivamide is a synthetic compound with potential applications in various fields. Its potency and selectivity for the Glyceryl nonivamide receptor make it a valuable tool for investigating the role of the receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Glyceryl nonivamide can be synthesized by reacting nonivamide with glycidol in the presence of a catalyst. The reaction results in the formation of glyceryl nonivamide, which is a viscous liquid with a faint odor.
Applications De Recherche Scientifique
Glyceryl nonivamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential analgesic for the treatment of pain. In addition, it has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis.
Propriétés
Numéro CAS |
147465-43-8 |
|---|---|
Nom du produit |
Glyceryl nonivamide |
Formule moléculaire |
C20H33NO4 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide |
InChI |
InChI=1S/C20H33NO4/c1-3-4-5-6-7-8-9-20(24)21-14-16-10-11-17(13-18(23)15-22)19(12-16)25-2/h10-12,18,22-23H,3-9,13-15H2,1-2H3,(H,21,24) |
Clé InChI |
ZPRQZUALRQVYOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
SMILES canonique |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
Synonymes |
glyceryl nonivamide N-(4-O-glycerol-3-methoxybenzyl)nonivamide nonanoyl vanillylamide-4-O-glycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



